molecular formula C10H14 B093027 1-Methyl-3-propylbenzene CAS No. 1074-43-7

1-Methyl-3-propylbenzene

Cat. No. B093027
CAS RN: 1074-43-7
M. Wt: 134.22 g/mol
InChI Key: QUEBYVKXYIKVSO-UHFFFAOYSA-N
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Description

1-Methyl-3-propylbenzene is a hypothetical derivative of benzene, a fundamental structure in organic chemistry. It is not directly discussed in the provided papers, but its structure can be inferred from the general knowledge of benzene derivatives. The molecule would consist of a benzene ring with a methyl group attached to one carbon and a propyl group attached to the third carbon. This arrangement would result in a non-symmetrical molecule with potential for various chemical reactions and interactions due to the presence of the alkyl substituents.

Synthesis Analysis

While the synthesis of 1-methyl-3-propylbenzene is not explicitly described in the provided papers, similar compounds and their synthetic routes can offer insights. For example, the synthesis of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization is reported . This suggests that halogenation and cyclization reactions could be relevant for synthesizing benzene derivatives. Additionally, the synthesis of sterically hindered fluorobenzene derivatives through aromatic nucleophilic substitution is described , indicating that similar methods could potentially be applied to synthesize 1-methyl-3-propylbenzene.

Molecular Structure Analysis

The molecular structure of 1-methyl-3-propylbenzene would be expected to show some steric hindrance due to the propyl group, which could influence the molecule's reactivity. The crystal structure of 1,3,5-triphenylbenzene and the molecular structures of various methylated benzene derivatives provide examples of how substituents can affect the geometry of the benzene ring. These studies suggest that the presence of alkyl groups can lead to deviations from planarity and influence the overall shape of the molecule.

Chemical Reactions Analysis

The chemical reactivity of 1-methyl-3-propylbenzene would likely be influenced by the electron-donating effects of the alkyl groups, which could activate the benzene ring towards electrophilic substitution reactions. The heptamethylbenzenonium ion study shows the potential for benzene derivatives to form stable carbocation intermediates, which could be relevant for understanding the reactivity of 1-methyl-3-propylbenzene in acidic environments. Additionally, the study of 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds indicates that the substitution pattern on the benzene ring can significantly affect the molecule's ability to participate in supramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-3-propylbenzene would be influenced by its molecular structure. The presence of the propyl group would likely increase the molecule's boiling point and decrease its solubility in water compared to benzene. The steric effects of the substituents could also impact the compound's spectral properties, as seen in the study of fluorobenzene derivatives . The redox properties of a highly delocalized π-system suggest that 1-methyl-3-propylbenzene could also exhibit interesting electrochemical behavior, although this would require further investigation specific to the compound .

Scientific Research Applications

  • Oxidation of n-Propylbenzene

    A study by Dagaut et al. (2002) explored the oxidation of n-propylbenzene in a jet-stirred reactor, providing insights into the thermal decomposition and oxidation routes of n-propylbenzene, including the formation of ethylbenzene and toluene.

  • Catalytic Reactions

    Csicsery & Burnett (1967) studied the reactions of 1-methyl-2-ethylbenzene and n-heptane over platinum on silica gel catalyst, examining isomerization and transmethylation processes, which are relevant to the chemical industry.

  • Ionic Solvent Evaluation

    The study by Fandary et al. (2012) evaluated 1-butyl-3-methylimidazolium hexaflurophosphate ([bmim][PF6]) as a solvent for the extraction of propylbenzene from aliphatic compounds, highlighting its potential in separation processes.

  • Spectroscopic Analysis

    Ramalingam & Peri (2014) conducted a methodical study using FT-IR, FT-Raman, and NMR spectroscopy on Propylbenzene, offering insights into its structural and electronic properties.

  • Pyrolysis Studies

    Ishiwatari et al. (1977) investigated the pyrolysis of n-propylbenzene in the presence of hydrogen, elucidating the reaction mechanisms and product formation, which is significant for understanding combustion processes.

  • NMR Spectroscopy Analysis

    Mizyuk & Shibanov (2012) analyzed the chemical shifts in NMR spectra of propylbenzens, providing details on intramolecular interactions within the molecule.

  • Separation Using Ionic Liquids

    In a study by Al-Jimaz et al. (2013), the separation of propylbenzene from alkanes using methylsulfate-based ionic liquids was investigated, contributing to the development of efficient separation techniques in chemical processes.

  • Combustion and Particle Formation

    Conturso et al. (2017) examined the sooting tendency of n-propylbenzene in diffusion flames, providing insights into its impact on particle formation during combustion.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

1-Methyl-3-propylbenzene, also known as m-Propyltoluene

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electron-rich aromatic ring of the benzene derivative attacks an electrophile, forming a sigma bond. This results in a positively charged intermediate, which then loses a proton to yield a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to be metabolized in the liver, primarily by the cytochrome p450 enzyme system . The metabolites can then undergo conjugation reactions, making them more water-soluble and easier to excrete.

Result of Action

Exposure to high levels of benzene and some benzene derivatives has been associated with harmful effects such as bone marrow suppression and leukemia .

Action Environment

The action, efficacy, and stability of 1-Methyl-3-propylbenzene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature and pH can affect its stability. Furthermore, individual factors such as age, sex, genetic factors, and health status can influence how a person responds to exposure to this compound .

properties

IUPAC Name

1-methyl-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEBYVKXYIKVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061468
Record name 1-Methyl-3-propylbenzene
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-methyl-3-propyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Methyl-3-propylbenzene

CAS RN

1074-43-7
Record name 1-Methyl-3-propylbenzene
Source CAS Common Chemistry
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Record name Benzene, 1-methyl-3-propyl-
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Record name m-Propyltoluene
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Record name Benzene, 1-methyl-3-propyl-
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Record name 1-Methyl-3-propylbenzene
Source EPA DSSTox
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Record name 3-propyltoluene
Source European Chemicals Agency (ECHA)
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Record name m-Propyltoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques were used to identify 1-Methyl-3-propylbenzene in pesticide formulations?

A1: The study employed gas chromatography coupled with high-resolution mass spectrometry (GC-Q-Orbitrap-MS) using both direct injection (DI) and headspace (HS) methods. This approach allowed for the tentative identification of various co-formulants, including 1-Methyl-3-propylbenzene, which was then confirmed using analytical standards. [] Notably, the researchers observed that 1-Methyl-3-propylbenzene eluted at 8.46 minutes using this method. []

Q2: What are the potential environmental and health concerns associated with 1-Methyl-3-propylbenzene as a pesticide co-formulant?

A2: While the study focuses on identifying co-formulants, it highlights that some identified compounds, including 1-Methyl-3-propylbenzene, have documented toxicity to human health and the environment. [] Further research is crucial to understand the specific risks posed by 1-Methyl-3-propylbenzene in pesticide formulations, considering its potential for environmental exposure and bioaccumulation.

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